

R-BC154 Acetate: A Technical Guide for Studying Integrin Activation

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Compound of Interest

Compound Name: *R-BC154 acetate*

Cat. No.: *B11934183*

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Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell-matrix and cell-cell adhesion. Comprising α and β subunits, these receptors transmit bidirectional signals across the plasma membrane, influencing a myriad of cellular processes including proliferation, migration, differentiation, and survival. The activation state of integrins—their switch from a low-affinity to a high-affinity ligand-binding conformation—is a tightly regulated process critical to both physiological and pathological events. Dysregulation of integrin activation is implicated in diseases such as cancer, thrombosis, and inflammatory disorders.

R-BC154 acetate is a high-affinity, selective, and fluorescent antagonist designed to probe the activated state of $\alpha 9\beta 1$ and $\alpha 4\beta 1$ integrins.^{[1][2][3][4]} By binding preferentially to the high-affinity conformation, it serves as an invaluable tool for researchers to identify and quantify activated integrins on the cell surface, monitor activation dynamics in real-time, and investigate the signaling pathways that govern this conformational switch. This technical guide provides an in-depth overview of **R-BC154 acetate**, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its application in studying integrin activation.

R-BC154 Acetate: Properties and Specifications

R-BC154 acetate is a synthetic small molecule that incorporates a fluorescent reporter, allowing for direct detection and quantification without the need for secondary antibodies. Its key properties are summarized below.

Property	Value	Reference
Molecular Target	$\alpha 9\beta 1$ and $\alpha 4\beta 1$ Integrins	[1]
Binding Nature	Activation-dependent antagonist/probe	
Molecular Formula	$C_{55}H_{61}N_9O_{13}S_3 \cdot CH_3CO_2H$	
Molecular Weight	1212.37 g/mol	
Fluorescence	Excitation Maximum: 561 nm	
Emission Maximum: 585 nm		
Solubility	Soluble to 5 mM in DMSO	

Mechanism of Action

Integrin activation involves a conformational change from a bent, low-affinity state to an extended, high-affinity state. This "inside-out" signaling is primarily triggered by the intracellular protein talin binding to the cytoplasmic tail of the integrin β subunit. R-BC154 acts as a probe by selectively recognizing and binding to the extracellular domain of the high-affinity conformation of $\alpha 9\beta 1$ and $\alpha 4\beta 1$ integrins. Because it is an antagonist, it occupies the ligand-binding site, thereby blocking the interaction with natural extracellular matrix (ECM) proteins. Its intrinsic fluorescence allows for the direct visualization and quantification of the population of activated integrins on a cell surface.

Figure 1. R-BC154 selectively binds to the high-affinity state of integrins.

Quantitative Binding Data

R-BC154 exhibits high affinity for its target integrins, with a notable preference for $\alpha 9\beta 1$. The binding affinity is dependent on the presence of divalent cations such as Ca^{2+} and Mg^{2+} , which are essential for maintaining the structural integrity of the integrin ligand-binding domain.

Parameter	Integrin Target	Value (nM)	Cell Line	Conditions	Reference
K _i	α9β1	12.7	Human Glioblastoma LN18	Ca ²⁺ /Mg ²⁺	
α4β1	38.0	Human Glioblastoma LN18	Ca ²⁺ /Mg ²⁺		
K _d	α4β1	12.7	-	-	
α9β1	38	-	-		

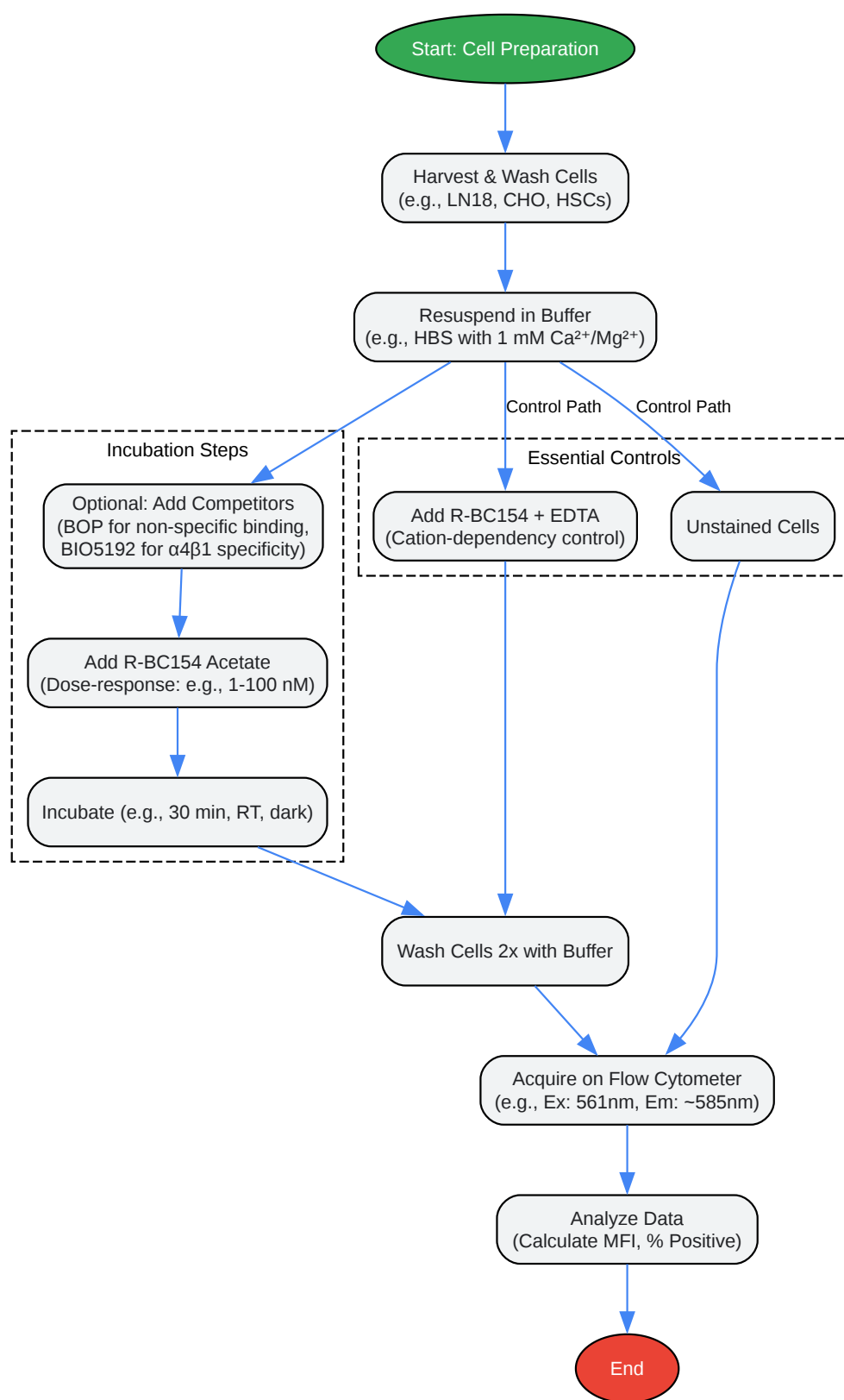
Note: A discrepancy exists in the literature regarding which integrin corresponds to the higher affinity value. MedChemExpress reports a 3-fold greater affinity for α9β1, while R&D Systems lists the higher affinity for α4β1. Researchers should consider this when designing experiments.

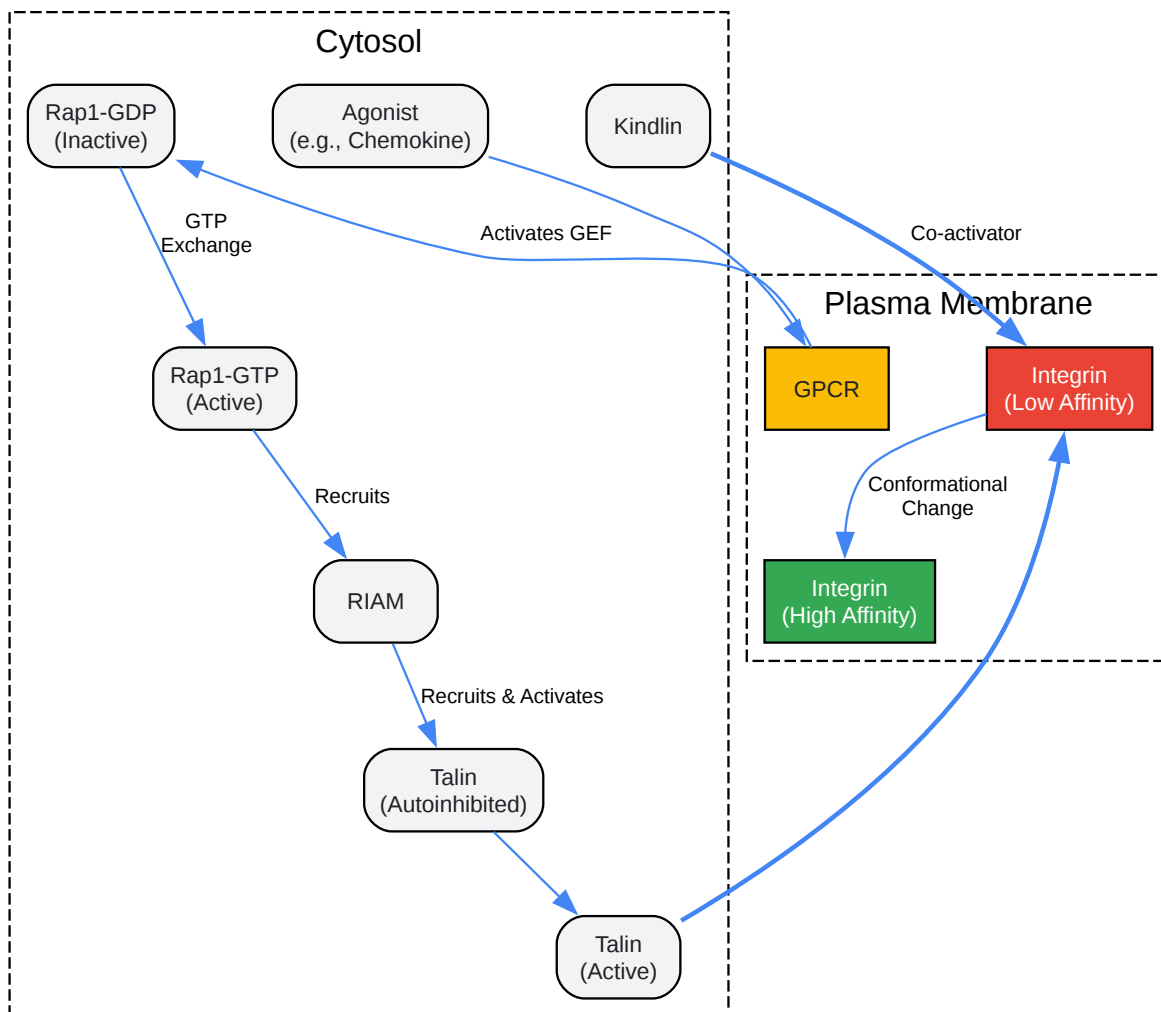
Experimental Protocols & Workflows

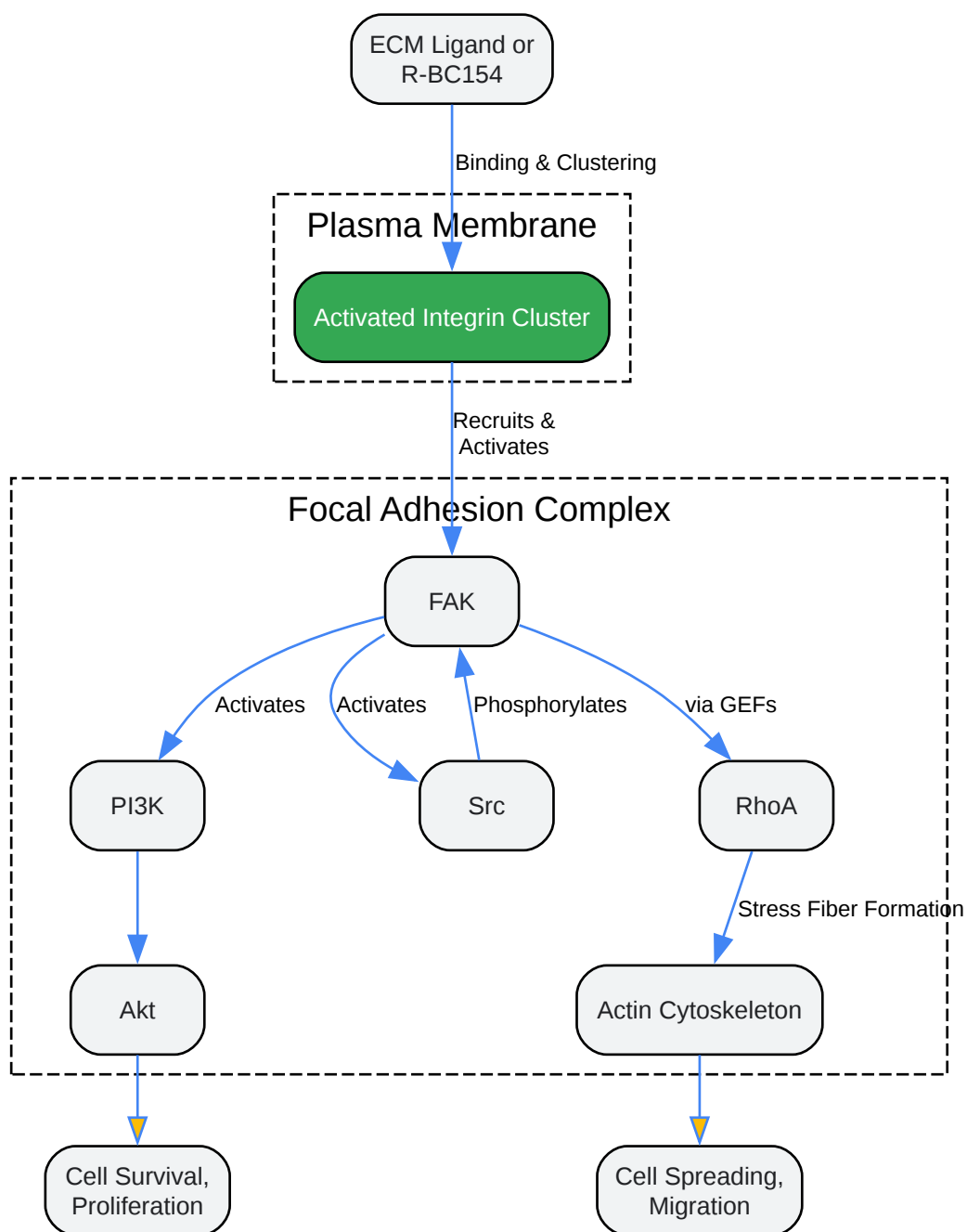
R-BC154 acetate can be utilized in a range of applications, from cell-based assays to in vivo studies.

In Vitro Cell-Based Binding Assays

Flow cytometry is the most common method for quantifying R-BC154 binding to cell surface integrins. This protocol is adapted from methodologies used to study hematopoietic stem and progenitor cells.







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